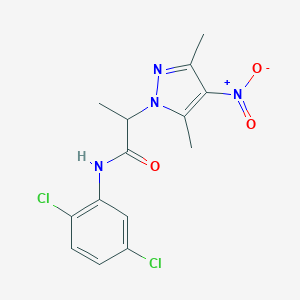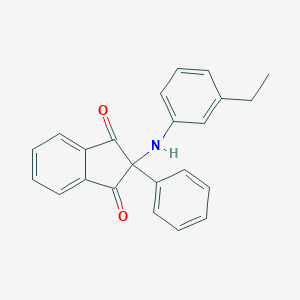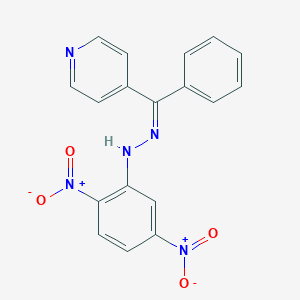
N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide, also known as DPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPP is a derivative of pyrazole and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Applications Research has shown that pyrazole derivatives, including those similar to the specified compound, play a significant role in the development of new therapeutic agents. For instance, studies on novel pyrazole derivatives have demonstrated potential antimicrobial and anticancer activities. These compounds were synthesized and evaluated for their in vitro activity, showing promising results against various cancer cell lines and microbial strains (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, pyrazoline derivatives have been synthesized and assessed for their anticholinesterase effects, indicating potential applications for treating neurodegenerative disorders (Altıntop, 2020).
Material Science Applications In material science, the synthesis of microcapsules using interfacial polymerization techniques has been explored. One study focused on creating microcapsules for fungicidal applications against Rhizoctonia solani, employing compounds with similar functional groups to the specified chemical. These microcapsules demonstrated good encapsulation efficiency and slow-release behavior, highlighting the potential of such compounds in controlled release systems and agricultural applications (Yu et al., 2021).
Advanced Heterocyclic Chemistry The role of enaminonitriles in heterocyclic synthesis has also been explored, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These studies have opened up new pathways in the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals (Fadda et al., 2012).
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O3/c1-7-13(20(22)23)8(2)19(18-7)9(3)14(21)17-12-6-10(15)4-5-11(12)16/h4-6,9H,1-3H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOGTZHOAATVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-({3-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B397101.png)

![6-{2-[(3,5-dibromo-4-hydroxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B397103.png)


![3-hydroxy-4-{[(3-methylphenyl)imino]methyl}-N-phenyl-2-naphthamide](/img/structure/B397111.png)

![N-(2-methylphenyl)-N-[3-({1-[(2-methylphenyl)imino]-2-phenyl-1H-inden-3-yl}sulfanyl)-2-phenyl-1H-inden-1-ylidene]amine](/img/structure/B397114.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]hexahydrothieno[3,4-d][1,3]thiazole 5,5-dioxide](/img/structure/B397118.png)
![3-{[4-({3-Bromo-2-hydroxy-5-nitrobenzylidene}amino)phenyl]imino}-2-phenyl-1-indanone](/img/structure/B397119.png)
![N-(4-{4-[4-(benzoylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)benzamide](/img/structure/B397121.png)
![5-nitro-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B397123.png)
![2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-diethylacetamide](/img/structure/B397125.png)